
(3-(Bromomethyl)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Bromomethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H10BrN It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)propanenitrile typically involves the bromination of a precursor compound. One common method is the bromination of (3-methylphenyl)propanenitrile using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of (3-(Hydroxymethyl)phenyl)propanenitrile or (3-(Cyanomethyl)phenyl)propanenitrile.
Oxidation: Formation of (3-(Bromomethyl)phenyl)propanal or (3-(Bromomethyl)benzoic acid).
Reduction: Formation of (3-(Bromomethyl)phenyl)propanamine.
Aplicaciones Científicas De Investigación
(3-(Bromomethyl)phenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-(Bromomethyl)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in target molecules.
Comparación Con Compuestos Similares
(3-(Chloromethyl)phenyl)propanenitrile: Similar structure with a chlorine atom instead of bromine.
(3-(Methyl)phenyl)propanenitrile: Lacks the halogen substituent, affecting its reactivity.
(3-(Fluoromethyl)phenyl)propanenitrile: Contains a fluorine atom, leading to different chemical properties.
Uniqueness: (3-(Bromomethyl)phenyl)propanenitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
3-[3-(bromomethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H10BrN/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7H,2,5,8H2 |
Clave InChI |
YISVWSJJVRBJEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CBr)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




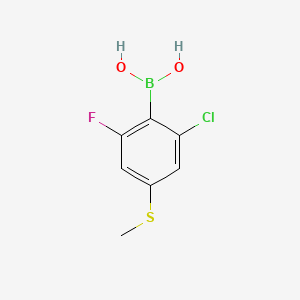

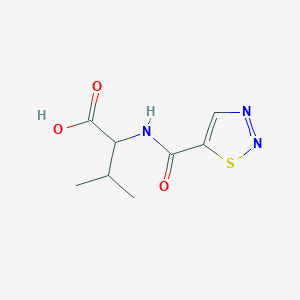

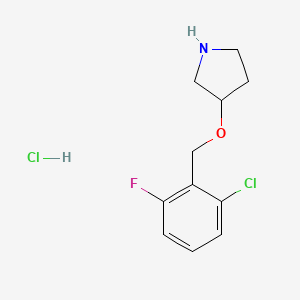
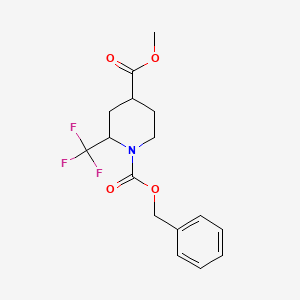
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
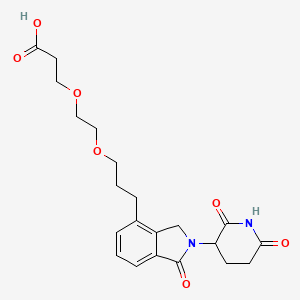
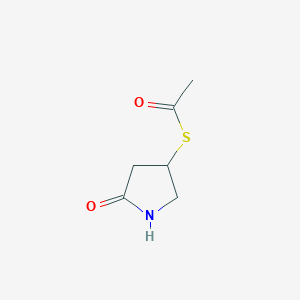
![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
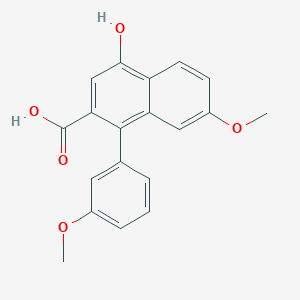
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
